Cas no 100-41-4 (Ethylbenzene)

Ethyl benzene,Alias ethylbenzene,Molecular formula C8H10(C6H5CH2CH3)colorless liquid ,Have a fragrant smell,Used in organic synthesis and as solvent.To skin\The mucosa is highly irritating,High concentration has anesthetic effect.
Ethylbenzene structure
Ethylbenzene structure
Ethylbenzene
100-41-4
C8H10
106.165002346039
MFCD00011647
35084
87569377

Ethylbenzene Properties

Names and Identifiers

    • DIETHYL ETHER
    • DIETHYL ETHER 300
    • DIETHYL ETHER 5000
    • DIETHYL OXIDE
    • ET2O
    • ETHER
    • ETHOXYETHANE
    • ETHYLBENZENE
    • ethylenzene
    • ETHYL ETHER
    • ETHYL ETHER 1000
    • ETHYL OXIDE
    • a.-Methyltoluene
    • Aethylbenzol
    • alpha-Methyltoluene
    • Benzene, ethyl-
    • Ethyl benzene, reagent grade
    • Ethylbenzene solution
    • Ethylbenzeneneat
    • Ethylbenzol
    • Ethylenzee
    • Etilbenzene
    • Etylobenzen
    • NSC 406903
    • Phenylethane
    • NCI-C56393
    • EB
    • .alpha.-Methyltoluene
    • BS-18982
    • 158507-69-8
    • Ethylbenzene, Pharmaceutical Secondary Standard; Certified Reference Material
    • Etilbenzene [Italian]
    • L5I45M5G0O
    • 68908-88-3
    • CHEBI:16101
    • 1-ethylbenzene
    • Ethylbenzene, analytical standard
    • Ethylbenzeen
    • QSPL 092
    • NCGC00090768-02
    • F0001-0016
    • etph
    • UN1175
    • WLN: 2R
    • Ethylbenzene, United States Pharmacopeia (USP) Reference Standard
    • NCGC00090768-01
    • NSC-406903
    • Tox21_201064
    • NCI C56393
    • NCGC00258617-01
    • InChI=1/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H
    • Ethylbenzene 100 microg/mL in Cyclohexane
    • Etylobenzen [Polish]
    • CAS-100-41-4
    • EC 202-849-4
    • UN 1175
    • 1-phenylethane
    • S0646
    • ETHYLBENZENE [MI]
    • Z104473632
    • J-521339
    • 70955-17-8
    • ETHYLBENZENE [HSDB]
    • NSC406903
    • Ethyl benzene
    • ETHYLBENZENE [IARC]
    • 2618-00-0
    • EINECS 202-849-4
    • 27536-89-6
    • AI3-09057
    • ETHYL-ALPHA,ALPHA-D2-BENZENE-D5
    • PYJ
    • FT-0637975
    • UNII-L5I45M5G0O
    • C07111
    • Ethylbenzene [UN1175] [Flammable liquid]
    • BIDD:ER0246
    • Ethylbenzene, ReagentPlus(R), 99%
    • DTXCID10596
    • ETHYL-1-13C-BENZENE 99 ATOM % 13C
    • ETHYLBENZENE (IARC)
    • J-000128
    • CCRIS 916
    • ETHYLBENZENE [USP-RS]
    • MFCD00011647
    • NS00009164
    • ETHYL-BETA,BETA,BETA-D3-BENZENE
    • 20302-26-5
    • FT-0626285
    • Ethylbenzene, anhydrous, 99.8%
    • BDBM50167951
    • HSDB 84
    • ETHYLBENZENE (USP-RS)
    • Ethylbenzeen [Dutch]
    • Ethylbenzene 10 microg/mL in Cyclohexane
    • ghl.PD_Mitscher_leg0.1024
    • ETHYL-BENZENE
    • Benzene-d5, ethyl-d5-
    • NSC 406903, Phenylethane
    • E0064
    • DTXSID3020596
    • Aethylbenzol [German]
    • CHEMBL371561
    • 100-41-4
    • 287399-33-1
    • AMY11052
    • AKOS000120140
    • Q409184
    • EINECS 272-685-6
    • Ethylbenzene Standard
    • Ethylbenzene Standard 99.5%, SuperDry, Water≤50 ppm (by K.F.)
    • Ethylbenzene Standard 99.5%,with molecular sieves ,Water≤50 ppm (by K.F.)
    • DTXSID30178044
    • 1ST000014-1000M
    • DTXSID00169202
    • DB-045168
    • Ethylbenzene Solution in Methanol, 1000ug/mL
    • Ethylenzene
    • STL282714
    • +Expand
    • MFCD00011647
    • YNQLUTRBYVCPMQ-UHFFFAOYSA-N
    • 1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3
    • C(C)C1C=CC=CC=1
    • 1901871

Computed Properties

  • 106.07800
  • 0
  • 0
  • 1
  • 106.07825
  • 8
  • 51.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.24900
  • 0.00000
  • 3765
  • n20/D 1.495(lit.)
  • 0.0206 g/100 mL
  • 136 °C(lit.)
  • −95 °C (lit.)
  • 10 mmHg ( 20 °C)
    19 mmHg ( 37.7 °C)
  • Fahrenheit: 59 ° f < br / > Celsius: 15 ° C < br / >
  • 0.2g/l
  • 0.117
  • 10% in chloroform-d (99.8 atom % D)
  • Colorless transparent liquid with aromatic smell. [1]
  • Stable. Incompatible with oxidizing agents. Flammable.
  • Insoluble in water, miscible in most organic solvents such as ethanol, ether, benzene, etc. [15]
  • -95℃
  • Sensitive to light
  • 0.867 g/mL at 25 °C(lit.)
  • 8.76 eV

Ethylbenzene Security Information

  • GHS02 GHS02 GHS07 GHS07
  • DA0700000
  • 1
  • 3
  • S9-S16-S29-S33-S24/25-S36/37-S36-S45-S36/37/39-S26-S23-S53-S7-S24
  • II
  • II
  • R11; R20
  • 3
  • F F Xn Xn
  • UN 1175 3/PG 2
  • H225,H332
  • P210
  • dangerous
  • 2-8°C
  • II
  • 11-20-48/20-65
  • Danger
  • Yes
  • LD50 orally in rats: 5.46 g/kg (Smyth)
  • 1.0-7.8%(V)
  • 3
  • 10

Ethylbenzene Customs Data

  • 2902600000
  • China Customs Code:

    2902600000

Ethylbenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 157 - 158 °C
Reference
Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis
Martynenko, E. A.; Glazko, I. L.; Levanova, S. V.; Portnova, Yu. V., Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Reference
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Synthetic Circuit 3

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 4

Reaction Conditions
1.1 550 °C
Reference
Xylene isomers distribution in propane aromatization over ZRP zeolites
Zhang, Zhiping; Zhang, Jiushun; Gao, Yongcan, Shiyou Huagong, 2005, 34(9), 835-839

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Reference
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, 350 °C; 4 h, 350 °C
Reference
Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations
Figueiredo, M. B.; Deuss, P. J.; Venderbosch, R. H.; Heeres, H. J., Biomass and Bioenergy, 2020, 134,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Trichlorosilane Catalysts: Tetrabutylphosphonium chloride ;  6 h, 150 °C
Reference
Phosphonium Chloride-Catalyzed Dehydrochlorinative Coupling Reactions of Alkyl Halides with Hydridochlorosilanes
Kang, Seung-Hyun; Han, Joon Soo; Yoo, Bok Ryul; Lee, Myong Euy; Jung, Il Nam, Organometallics, 2003, 22(3), 529-534

Synthetic Circuit 9

Reaction Conditions
1.1R:Bu4N+ BF4-, R:EtN(Pr-i)2, S:THF, S:MeCN, 3 h, rt
Reference
Selective electrocatalytic hydroboration of aryl alkenes
By Zhang, Yahui et al, Green Chemistry, 2021, 23(4), 1691-1699

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen ;  2 MPa, 600 °C
Reference
Understanding cellulose pyrolysis under hydrogen atmosphere
Li, Tan; Miao, Kai; Zhao, Zhigang; Li, Yuqing; Wang, Huiyuan; et al, Energy Conversion and Management, 2022, 254,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate ,  Gold, compd. with nickel (1:1) Solvents: Water ;  100 h, 330 °C
Reference
Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 Catalysts
Chistyakova, P. A.; Chistyakov, A. V.; Nikolaev, S. A.; Bagdatov, R. A.; Tsodikov, M. V.; et al, Petroleum Chemistry, 2022, 62(9), 1107-1125

Synthetic Circuit 12

Reaction Conditions
1.1 15 min, 550 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Zinc ;  6 h, 1 bar, 420 °C
Reference
Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)
Singh, Vijendra ; Arumugam, Selvamani ; Kumar, Mahesh; Tathod, Anup Prakash; Viswanadham, Nagabhatla, Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Palladium ;  1.3 h, 150 °C
Reference
Opportunities for selective catalysis within discrete portions of zeolites: The case for SSZ-57LP
Zones, S. I.; et al, Journal of Catalysis, 2013, 308, 213-225

Synthetic Circuit 16

Reaction Conditions
1.1 4 h, 400 °C
Reference
Shape-selective reactions with AEL and AFI type molecular sieves alkylation of benzene, toluene and ethylbenzene with ethanol, 2-propanol, methanol and t-butanol
Raj, K. Joseph Antony; et al, Journal of Molecular Catalysis A: Chemical, 2006, 243(1), 99-105

Synthetic Circuit 17

Reaction Conditions
1.1 250 - 400 °C
Reference
Ethylation of benzene with ethanol over substituted large pore aluminophosphate-based molecular sieves
Vijayaraghavan, V. R.; et al, Journal of Molecular Catalysis A: Chemical, 2004, 207(1), 41-50

Synthetic Circuit 18

Reaction Conditions
Reference
Composition of products of alkylation of benzene with ethylene in the presence of zeolite-containing catalysts
Vlasov, V. G.; et al, Neftekhimiya, 1989, 29(4), 492-6

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Aluminum ;  6 h, 3 MPa, 200 °C
Reference
Adjustment of the Al siting in MCM-22 zeolite and its effect on alkylation performance of ethylene with benzene
Wang, Yanan; et al, Catalysis Today, 2018, 316, 71-77

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Titanium mononitride ,  Molybdenum carbide nitride ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 21

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Synthetic Circuit 23

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Aluminum magnesium oxide (Al2MgO4) ,  Ruthenium tungsten oxide Solvents: Cyclopentyl methyl ether ;  6 bar, rt → 200 °C; 6.5 h, 50 bar, 200 °C
Reference
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis
Coeck, Robin; De Vos, Dirk E., Green Chemistry, 2020, 22(15), 5105-5114

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 0.5 MPa, 60 °C
Reference
Highly Regioselective Hydrogenolysis of Bis(α-methylbenzyl)amine Derivatives Affected by the Trifluoromethyl Substituent on the Aromatic Ring
Kanai, Masatomi; et al, Organic Letters, 2003, 5(7), 1007-1010

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: Iron ,  Calcium ;  15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
Wang, Xiaofeng; et al, RSC Advances, 2022, 12(34), 22161-22174

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Tetralin ;  3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; et al, Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

Synthetic Circuit 28

Reaction Conditions
1.1 Catalysts: Aluminum ,  Silica ;  30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Lee, Hyung Won; et al, Catalysts, 2018, 8(11), 501/1-501/15

Ethylbenzene Raw materials

Ethylbenzene Preparation Products

Ethylbenzene Related Literature